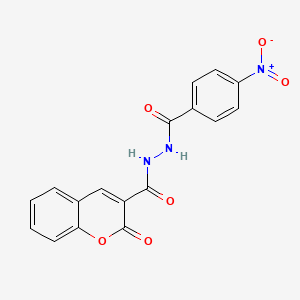

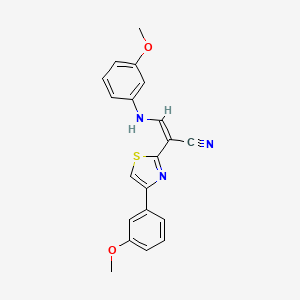

N'-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

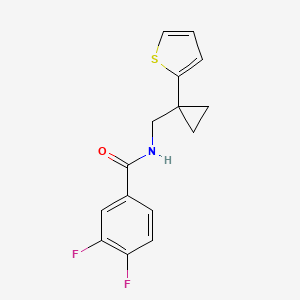

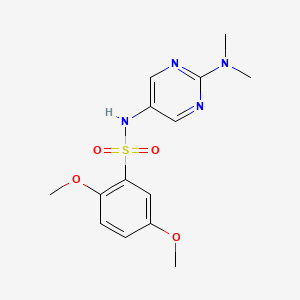

“N’-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide” is a complex organic compound. It likely contains a 2-oxochromene-3-carbohydrazide core structure, which is a type of heterocyclic compound, and a 4-nitrobenzoyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 4-nitrobenzoyl group would likely contribute to the electron-withdrawing nature of the compound .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitro group and the carbohydrazide group. These groups are often involved in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Nitrobenzoyl compounds are typically solid at room temperature and have relatively high melting points .Scientific Research Applications

Synthetic Chemistry Applications

Green Synthesis of Functional Molecules : A study by Zhu et al. (2015) demonstrated an eco-friendly method for synthesizing 2-aryl-1,3,4-oxadiazoles using hydrazides and highly reactive compounds. This method is notable for its high yields, simplicity, and use of water as a reaction medium, aligning with green chemistry principles (Zhu, Zou, Shao, & Li, 2015).

Antimicrobial Compound Synthesis : Research by Mutchu et al. (2018) involved the synthesis of 2-(5-methyl-2-nitrophenyl)-5-(substituted)-1,3,4-oxadiazoles and thiadiazoles, showing significant cytotoxic and antibacterial properties (Mutchu, Kotra, Onteddu, Boddapati, & Bollikolla, 2018).

Biological Studies

- Antibacterial and Antifungal Activities : Jafari et al. (2017) reported on the preparation of 1,3,4-oxadiazole derivatives showing cytotoxic, antibacterial, antifungal, and anti-tubercular activities (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Material Science

Photolabile Groups in Polymer Chemistry : Zhao et al. (2012) explored the use of o-nitrobenzyl groups in polymer and materials science, highlighting their application in photodegradable hydrogels, thin film patterning, and self-assembled monolayers (Zhao, Sterner, Coughlin, & Théato, 2012).

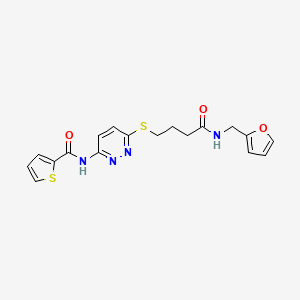

Hydrazide-Based Gelator for Ion Detection : Bai et al. (2014) synthesized a 4-nitrobenzohydrazide derivative capable of forming stable gels in organic solvents and utilized it for the 'naked eye' detection of fluoride ions (Bai, Ma, Wei, Song, Wang, & Li, 2014).

Liquid Crystals from Dihydrazide Derivatives : Research by Pang, Wang, and Li (2005) focused on the synthesis of dissymmetrical dihydrazide derivatives that exhibit smectic A1 phase and are influenced by lateral intermolecular hydrogen bonding (Pang, Wang, & Li, 2005).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N'-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O6/c21-15(10-5-7-12(8-6-10)20(24)25)18-19-16(22)13-9-11-3-1-2-4-14(11)26-17(13)23/h1-9H,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWLXNCGWYSMSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2761200.png)

![5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2761201.png)

![1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2761208.png)

![6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2761212.png)

![Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2761214.png)

![N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2761217.png)